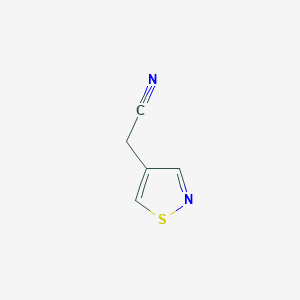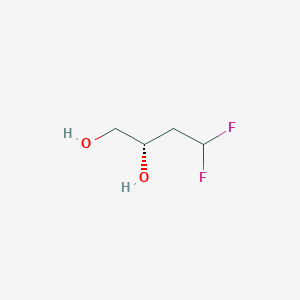![molecular formula C10H10N4 B3019870 N-allylpyrido[3,4-d]pyrimidin-4-amine CAS No. 2320855-78-3](/img/structure/B3019870.png)
N-allylpyrido[3,4-d]pyrimidin-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-allylpyrido[3,4-d]pyrimidin-4-amine is a heterocyclic compound that belongs to the pyrimidine family Pyrimidines are aromatic heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring
作用机制
Mode of Action
The compound interacts with its targets by mimicking the hinge region binding interactions in kinase active sites . This allows the compound to suppress the activation of IGF1R and Src , and inhibit CDK2 . The compound’s interaction with these targets results in significant changes, including the inhibition of cell proliferation and induction of apoptosis .
Biochemical Pathways
The compound affects several biochemical pathways. By inhibiting IGF1R and Src, it impacts the PI3K-PKB mTOR pathway , which is crucial for cell proliferation and survival. By inhibiting CDK2, it affects the cell cycle, potentially leading to cell cycle arrest .
Pharmacokinetics
The compound’s ability to inhibit the growth of various cell lines in vitro suggests that it may have favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties
Result of Action
The compound’s action results in significant molecular and cellular effects. It has been found to significantly inhibit the viability of several NSCLC cell lines in vitro by inducing apoptosis . In vivo, it has been shown to suppress the growth of NSCLC xenograft tumors .
生化分析
Biochemical Properties
N-allylpyrido[3,4-d]pyrimidin-4-amine interacts with various enzymes and proteins in biochemical reactions. For instance, it has been found to inhibit the activity of CDK2, a protein kinase involved in cell cycle regulation . The nature of these interactions involves the binding of this compound to the active site of the enzyme, thereby preventing its normal function .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of CDK2, thereby affecting cell cycle progression . This can impact cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Specifically, it binds to the active site of CDK2, inhibiting its activity and thereby affecting cell cycle progression .
Temporal Effects in Laboratory Settings
Given its role as a CDK2 inhibitor, it is likely that its effects on cellular function would be observed over the course of the cell cycle .
Dosage Effects in Animal Models
The effects of this compound at different dosages in animal models have not been extensively studied. Given its role as a CDK2 inhibitor, it is likely that its effects would be dose-dependent, with higher doses potentially leading to more pronounced cell cycle inhibition .
Metabolic Pathways
This compound is involved in the metabolic pathway of CDK2 inhibition. It interacts with this enzyme, potentially affecting metabolic flux or metabolite levels .
Subcellular Localization
The subcellular localization of this compound is likely to be influenced by its interactions with CDK2, as this enzyme is located in the nucleus of the cell . Therefore, it is possible that this compound may also localize to the nucleus to exert its effects .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of N-allylpyrido[3,4-d]pyrimidin-4-amine typically involves multi-step procedures. One common method includes the reaction of pyrido[3,4-d]pyrimidine derivatives with allyl amine under specific conditions. The reaction often requires the use of catalysts and controlled temperatures to achieve high yields .
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effectiveness, scalability, and environmental considerations.
化学反应分析
Types of Reactions: N-ally
属性
IUPAC Name |
N-prop-2-enylpyrido[3,4-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4/c1-2-4-12-10-8-3-5-11-6-9(8)13-7-14-10/h2-3,5-7H,1,4H2,(H,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYVYXHFZBAONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC1=NC=NC2=C1C=CN=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
186.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[1-(3,4-dichlorophenyl)-1H-1,2,3-triazol-4-yl]methyl 2-methylpropanoate](/img/structure/B3019788.png)
![(3,3-Difluorocyclobutyl)-[3-[(5-fluoro-6-propan-2-ylpyrimidin-4-yl)-methylamino]piperidin-1-yl]methanone](/img/structure/B3019790.png)
![7-Chloro-6-methyl-2-(5-methylisoxazol-3-yl)-1-(pyridin-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B3019791.png)

![N-(4-phenyl-1,3-thiazol-2-yl)-2-{[5-propyl-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B3019798.png)
![3-[(3-Cyclopropyl-1,2,4-thiadiazol-5-yl)oxy]-8-methyl-8-azabicyclo[3.2.1]octane](/img/structure/B3019800.png)
![N-[3-(2,5-DIMETHYLFURAN-3-YL)-3-HYDROXYPROPYL]-2,1,3-BENZOTHIADIAZOLE-5-CARBOXAMIDE](/img/structure/B3019801.png)
![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3019802.png)
![5-Azaspiro[3.5]nonane-7-carboxylic acid;hydrochloride](/img/structure/B3019804.png)


![1-[(4-bromophenyl)methyl]-N-(2-methoxy-5-methylphenyl)-2-oxopyridine-3-carboxamide](/img/structure/B3019808.png)
![N-Methyl-2-[(2-methylpyrazol-3-yl)-phenylmethoxy]acetamide](/img/structure/B3019809.png)

